molecular formula C11H15N3O2 B13153929 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one

6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one

Cat. No.: B13153929
M. Wt: 221.26 g/mol
InChI Key: FCMOTXZAWPKYKO-UHFFFAOYSA-N
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Description

6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of an amino group at the 6th position, a hydroxypropyl group at the 1st position, and a tetrahydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one typically involves the cyclization of amino-alcohols. One common method involves the use of an amination catalyst to facilitate the cyclization process. For example, the reaction of 2-(3-hydroxypropyl)aniline with formamide under acidic conditions can yield the desired quinazolinone derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using high-yielding and environmentally friendly methods. For instance, the use of thionyl chloride as a chlorinating agent can improve the yield and purity of the product. This method avoids the use of harmful solvents like 1,2-dichloroethane, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazolinone.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a dihydroquinazolinone.

    Substitution: Formation of various substituted quinazolinone derivatives.

Scientific Research Applications

6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-1,3-dimethyluracil
  • 6-Amino-1-(3-chloropropyl)-1,3-dimethyluracil
  • 6-Amino-1-(3-hydroxypropyl)-4-methylhexahydro-1,4-diazepine

Uniqueness

6-Amino-1-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinazolin-2-one is unique due to its specific substitution pattern and the presence of both amino and hydroxypropyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-amino-1-(3-hydroxypropyl)-3,4-dihydroquinazolin-2-one

InChI

InChI=1S/C11H15N3O2/c12-9-2-3-10-8(6-9)7-13-11(16)14(10)4-1-5-15/h2-3,6,15H,1,4-5,7,12H2,(H,13,16)

InChI Key

FCMOTXZAWPKYKO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)N(C(=O)N1)CCCO

Origin of Product

United States

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